4,5-Dimethylthiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethylthiazole-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C₆H₇NO₂S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 4,5-Dimethylthiazole: One common method involves the reaction of 4,5-dimethylthiazole with carbon dioxide under high pressure and temperature to form 4,5-dimethylthiazole-2-carboxylic acid.
Oxidation of 4,5-Dimethylthiazole-2-carboxaldehyde: Another method involves the oxidation of 4,5-dimethylthiazole-2-carboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4,5-Dimethylthiazole-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or aldehyde derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Alcohol or aldehyde derivatives.
Substitution Products: Thiazole derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: 4,5-Dimethylthiazole-2-carboxylic acid is used as a building block in the synthesis of more complex molecules. It is also employed in the study of thiazole chemistry and its reactivity .
Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of thiazole-containing drugs .
Medicine: It is investigated for its antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 4,5-dimethylthiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, influencing cellular processes and metabolic activities . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Thiazole-2-carboxylic acid
- 4-Methylthiazole-2-carboxylic acid
- 5-Methylthiazole-2-carboxylic acid
- 4,5-Dibromothiazole-2-carboxylic acid
- 5-Nitrothiazole-2-carboxylic acid
Uniqueness: 4,5-Dimethylthiazole-2-carboxylic acid is unique due to the presence of two methyl groups at positions 4 and 5 of the thiazole ring. This structural feature imparts distinct chemical and physical properties, influencing its reactivity and interactions with other molecules . The compound’s versatility and wide range of applications further highlight its uniqueness compared to other thiazole derivatives .
Properties
IUPAC Name |
4,5-dimethyl-1,3-thiazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3-4(2)10-5(7-3)6(8)9/h1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWKPMXHMDXUNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615198 |
Source
|
Record name | 4,5-Dimethyl-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79312-41-7 |
Source
|
Record name | 4,5-Dimethyl-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dimethyl-1,3-thiazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.